An In-Depth Technical Guide to 2-Hexyloctahydro-1H-isoindole: Synthesis, Properties, and Therapeutic Potential
An In-Depth Technical Guide to 2-Hexyloctahydro-1H-isoindole: Synthesis, Properties, and Therapeutic Potential
Abstract
The octahydro-1H-isoindole scaffold represents a compelling structural motif in medicinal chemistry, offering a rigid, three-dimensional framework for the development of novel therapeutic agents. This guide provides a comprehensive technical overview of a specific derivative, 2-Hexyloctahydro-1H-isoindole. While direct literature on this exact molecule is sparse, this document extrapolates from the well-established chemistry of the parent heterocycle and principles of N-alkylation to provide a robust profile for researchers, scientists, and drug development professionals. We will delve into its chemical structure and molecular weight, propose a detailed synthetic protocol with mechanistic considerations, and explore its potential applications in drug discovery, particularly in targeting the central nervous system (CNS) and in oncology.
Molecular Profile of 2-Hexyloctahydro-1H-isoindole
The fundamental characteristics of a molecule are dictated by its structure and composition. Here, we define the core attributes of 2-Hexyloctahydro-1H-isoindole.
Chemical Structure
2-Hexyloctahydro-1H-isoindole is a saturated bicyclic amine. It consists of a cis-fused cyclohexane and a pyrrolidine ring, forming the octahydro-1H-isoindole core. A hexyl group is attached to the nitrogen atom at position 2.
Figure 1: 2D Chemical Structure of 2-Hexyloctahydro-1H-isoindole
Caption: 2D representation of 2-Hexyloctahydro-1H-isoindole.
Molecular Formula and Weight
The molecular characteristics are derived from its constituent atoms. The parent scaffold, cis-Octahydro-1H-isoindole, has a molecular formula of C8H15N.[1][2] The addition of a hexyl group (C6H13) results in the following:
| Property | Value |
| Molecular Formula | C14H27N |
| Molecular Weight | 209.37 g/mol |
| Monoisotopic Mass | 209.21435 Da |
Synthesis and Mechanistic Insights
The synthesis of 2-Hexyloctahydro-1H-isoindole can be achieved through the N-alkylation of the parent heterocycle, octahydro-1H-isoindole. This is a common and generally high-yielding reaction for secondary amines.
Proposed Synthetic Protocol: N-Alkylation
A reliable method for the synthesis involves the reaction of cis-octahydro-1H-isoindole with a suitable hexyl electrophile, such as 1-bromohexane, in the presence of a base.
Experimental Protocol:
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Reaction Setup: To a solution of cis-octahydro-1H-isoindole (1.0 eq) in a polar aprotic solvent such as tetrahydrofuran (THF) or acetonitrile, add a non-nucleophilic base like potassium carbonate (K2CO3) or sodium hydride (NaH) (1.5 - 2.0 eq).
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Addition of Alkylating Agent: While stirring the suspension, add 1-bromohexane (1.1 eq) dropwise at room temperature.
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Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically stirred at room temperature or gently heated (40-60 °C) to drive it to completion, usually within 4-12 hours.
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Workup: Upon completion, the reaction mixture is filtered to remove the inorganic base. The filtrate is then concentrated under reduced pressure. The residue is taken up in a suitable organic solvent (e.g., ethyl acetate) and washed with water and brine.
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Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product can be purified by column chromatography on silica gel to yield pure 2-Hexyloctahydro-1H-isoindole.
Mechanistic Rationale
The N-alkylation of octahydro-1H-isoindole follows a standard SN2 mechanism. The base deprotonates the secondary amine of the isoindole scaffold, increasing its nucleophilicity. This activated amine then attacks the electrophilic carbon of the 1-bromohexane, displacing the bromide leaving group to form the N-C bond. The use of a polar aprotic solvent stabilizes the transition state of the SN2 reaction, facilitating a higher reaction rate. The choice of a non-nucleophilic base is crucial to prevent it from competing with the amine in reacting with the alkyl halide. This general approach is well-established for the N-alkylation of various heterocyclic amines.[3][4]
Caption: Proposed workflow for the synthesis of 2-Hexyloctahydro-1H-isoindole.
Physicochemical Properties and Structural Analysis
The addition of a hexyl group to the octahydro-1H-isoindole core significantly influences its physicochemical properties, which are critical for its behavior in biological systems.
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Lipophilicity: The hexyl chain is a nonpolar aliphatic group that substantially increases the lipophilicity of the molecule compared to the parent octahydro-1H-isoindole. This would likely result in a higher LogP value, suggesting increased solubility in nonpolar solvents and potentially enhanced ability to cross lipid membranes, such as the blood-brain barrier.
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Basicity: The nitrogen atom in the pyrrolidine ring retains its basic character. The electron-donating nature of the alkyl groups (both the hexyl chain and the fused ring system) maintains or slightly increases the basicity of the nitrogen compared to a simple secondary amine.
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Stereochemistry: The cis-fusion of the two rings creates a rigid, V-shaped structure. The stereocenters at the bridgehead carbons are important determinants of the overall 3D shape of the molecule, which is crucial for its interaction with biological targets.
Applications in Drug Discovery and Development
While 2-Hexyloctahydro-1H-isoindole itself is not a known therapeutic agent, its core scaffold is of significant interest to medicinal chemists. Heterocyclic compounds, particularly those containing nitrogen, are prevalent in a vast number of FDA-approved drugs.[5] The isoindoline and related scaffolds have been investigated for a variety of therapeutic applications.
Central Nervous System (CNS) Disorders
The rigid conformation of the octahydro-1H-isoindole scaffold makes it an attractive template for designing ligands that require a precise spatial arrangement of functional groups to interact with receptors in the CNS.[6] Derivatives of the closely related isoindoline structure have been explored as ligands for dopamine and serotonin receptors, which are key targets in the treatment of neuropsychiatric disorders.[6] The increased lipophilicity imparted by the hexyl group could potentially enhance CNS penetration, making this class of compounds interesting for neurological drug discovery.
Oncology
The broader isoindole framework is a key component in several anti-cancer agents.[7] For instance, the isoindoline-1,3-dione structure is central to the immunomodulatory drugs thalidomide, lenalidomide, and pomalidomide. While structurally different due to the lack of the dione groups, the octahydro-1H-isoindole core has been identified in patent applications for inhibitors of enzymes such as Fibroblast Growth Factor Receptors (FGFRs) and Histone Deacetylase 6 (HDAC6), both of which are targets in cancer therapy.[6] The N-hexyl substituent could serve as a vector to explore hydrophobic pockets within the binding sites of such enzymes.
Antiviral and Anti-inflammatory Potential
Recent research has highlighted the use of octahydroindole-based peptidomimetics as broad-spectrum antiviral agents, including against coronaviruses.[8] Furthermore, derivatives of the isoindole scaffold have been shown to inhibit cyclooxygenase (COX) enzymes, which are central to inflammatory processes.[9] The N-hexyl group can be systematically varied to optimize binding affinity and selectivity for such targets.
Conclusion
2-Hexyloctahydro-1H-isoindole, while not extensively documented as a standalone compound, represents a synthetically accessible derivative of the medicinally relevant octahydro-1H-isoindole scaffold. Its increased lipophilicity due to the N-hexyl substituent, combined with the rigid three-dimensional structure of the core, makes it and similar N-alkylated derivatives intriguing candidates for further investigation in drug discovery programs. The synthetic route is straightforward, allowing for the generation of a library of analogous compounds for structure-activity relationship (SAR) studies. The potential applications span several therapeutic areas, most notably in the development of novel agents for CNS disorders and oncology. This technical guide provides a foundational understanding for researchers looking to explore the chemical space around this versatile heterocyclic scaffold.
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